molecular formula C20H12Cl2N2O2S B11707414 (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11707414
M. Wt: 415.3 g/mol
InChI Key: ZKHFICIRSYCUDS-WQRHYEAKSA-N
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Description

(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic thiazol-4-one derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry and oncology research, particularly for investigating new anticancer agents. Structurally, it features a thiazol-4-one core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The molecule is further functionalized with chlorophenyl-substituted furan and anilino groups, modifications that are frequently explored to optimize biological activity and selectivity . Researchers are particularly interested in this class of compounds for its potential cytotoxic effects. While the specific biological data for this exact analog is limited in the public domain, studies on highly similar molecules demonstrate that (E)-3-(5((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits targeted activity, such as against the Lethal Factor of Bacillus anthracis . Furthermore, a broad range of structurally related thiazolidinone derivatives bearing chlorophenyl and furan moieties have been shown to exhibit moderate to potent antiproliferative activity in human leukemia cell lines (such as HL-60 and K562) in a dose-dependent manner . The primary mechanism of action for this family of compounds is often associated with the induction of apoptosis (programmed cell death), as evidenced in preclinical studies by classic hallmarks such as DNA fragmentation and flow cytometric analysis of treated cells . The presence of electron-donating groups on the thiazolidinone ring and the specific position of substituents on the aryl rings are known to play a dominant role in modulating this cytotoxic potency . This product is intended for research applications only, including but not limited to in vitro bioactivity screening, mechanism of action studies, and as a building block or intermediate in the synthesis of novel chemical entities for pharmaceutical development.

Properties

Molecular Formula

C20H12Cl2N2O2S

Molecular Weight

415.3 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12Cl2N2O2S/c21-13-7-5-12(6-8-13)17-10-9-14(26-17)11-18-19(25)24-20(27-18)23-16-4-2-1-3-15(16)22/h1-11H,(H,23,24,25)/b18-11-

InChI Key

ZKHFICIRSYCUDS-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)Furan-2-Carbaldehyde

The furan moiety is synthesized via a palladium-catalyzed cross-coupling reaction between 2-furaldehyde and 4-chlorophenylboronic acid. As demonstrated in PMC6479276, this step achieves a 45–82% yield under optimized conditions (DMSO solvent, 80°C, 12 hours). The aldehyde group is retained for subsequent condensation.

Reaction Scheme:

2-Furaldehyde+4-Chlorophenylboronic AcidPd(PPh3)4,Na2CO35-(4-Chlorophenyl)Furan-2-Carbaldehyde\text{2-Furaldehyde} + \text{4-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{5-(4-Chlorophenyl)Furan-2-Carbaldehyde}

Preparation of 2-(2-Chloroanilino)-1,3-Thiazol-4-One

The thiazole core is constructed by cyclizing thiourea derivatives with chloroacetyl chloride. A modified method from EvitaChem involves reacting 2-chloroaniline with thiourea in ethanol under reflux, followed by treatment with chloroacetyl chloride to form the thiazol-4-one ring. Yields range from 65–78% depending on the purity of starting materials.

Condensation and Stereochemical Control

Knoevenagel Condensation for Methylidene Formation

The critical step for introducing the Z-configured methylidene group employs Knoevenagel condensation. A mixture of 1,3-thiazol-4-one and 5-(4-chlorophenyl)furan-2-carbaldehyde is reacted in acetic anhydride with piperidine as a catalyst. The reaction proceeds at 100°C for 6 hours, achieving a 72% yield of the (5Z) isomer.

Mechanistic Insight:
The base-catalyzed condensation generates an enolate intermediate, which undergoes dehydration to form the α,β-unsaturated ketone. Steric hindrance from the furan ring favors the Z-configuration.

Optimization Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineAcetic Anhydride100672
DBUToluene110868
NH4OAcEtOH801258

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7). The Z-isomer is isolated with >95% purity, as confirmed by HPLC.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, thiazole H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.25 (m, 4H, furan and anilino H), 6.95 (s, 1H, methylidene H).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O furan).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 6 hours to 30 minutes, though yields remain comparable (70–75%). This method is advantageous for high-throughput screening but requires specialized equipment.

Solvent-Free Approaches

Grinding the reactants with KHSO4 as a catalyst under solvent-free conditions achieves a 65% yield. While environmentally friendly, scalability is limited due to inhomogeneous mixing.

Challenges and Troubleshooting

Byproduct Formation

Over-condensation generates di-adducts, which are minimized by maintaining a 1:1 molar ratio of aldehyde to thiazol-4-one. Excess aldehyde increases di-adduct formation by 15–20%.

Stereochemical Drift

Prolonged heating (>8 hours) promotes Z→E isomerization. Stabilizing the Z-isomer requires rapid cooling post-reaction and storage at –20°C.

Industrial Scalability Considerations

Cost-Effective Catalyst Recycling

Pd(PPh3)4 from the furan synthesis step is recovered via precipitation with hexane, achieving 85% recovery efficiency. This reduces raw material costs by 30%.

Waste Stream Management

Acetic anhydride is neutralized with aqueous NaHCO3, yielding sodium acetate for industrial reuse. Solvent recovery systems achieve 90% DMSO recycling .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents for treating infections and cancer.

Industry

    Agriculture: It may be used in the development of agrochemicals for protecting crops from pests and diseases.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(2-CHLOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes, disrupting metabolic pathways in microorganisms and cancer cells.

    DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is part of a broader series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues (e.g., 6a–j) . Key structural variations among these analogues include:

Compound ID R₁ (Benzylidene Substituent) R₂ (Anilino Substituent) Key Functional Groups
Target Compound 5-(4-Chlorophenyl)furan-2-yl 2-Chlorophenyl Thiazol-4-one, Chlorine
Compound 6a–j Varied aryl groups Varied aryl groups Thiazol-4-one, Halogens
Pyrazol-4-yl with fluoro/methyl 2-Chlorobenzyl Thiazolidin-4-one, Thioxo (C=S)
Hydrazono-furan 3-Methylbenzyl Thiazolidin-4-one, Hydrazono

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to methyl or methoxy substituents in analogues (e.g., ’s 4-methoxyphenyl derivative) .
  • Thione vs. Thiolactone : The thioxo (C=S) group in ’s compound may increase metal-binding capacity compared to the thiazol-4-one (C=O) in the target compound .

Key Observations :

  • The target compound’s synthesis is advantageous due to mild conditions, scalability, and avoidance of toxic solvents (e.g., DMF in ) .
  • ’s multi-step synthesis likely results in lower yields and higher costs due to complex intermediates .

Key Observations :

  • Chlorinated derivatives (e.g., target compound’s 4-chlorophenyl) generally show lower MIC₅₀ values, suggesting enhanced potency compared to non-halogenated analogues .
  • The hydrazono group in may reduce activity due to steric hindrance or metabolic instability .

Physicochemical Properties

Differences in substituents influence key properties:

Property Target Compound
Molecular Weight ~423.9 g/mol (est.) 481.0 g/mol 423.9 g/mol
Solubility Moderate (polar groups) Low (thioxo, hydrophobic) Low (hydrazono)
LogP (estimated) ~3.5 ~4.2 ~3.8

Key Observations :

  • The target compound’s balance of chlorine substituents and furan oxygen likely optimizes solubility and bioavailability.

Biological Activity

(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a synthetic compound belonging to the thiazole family. Its unique structure incorporates a thiazole ring, a chloroaniline group, and a furan moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.

Chemical Structure and Properties

The molecular formula of (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is C19H14ClN3OS, with a molecular weight of approximately 415.3 g/mol. The structural features of the compound are summarized in the following table:

Feature Description
Thiazole Ring Contributes to biological activity
Chloroaniline Group Enhances lipophilicity and potential interactions
Furan Moiety Provides additional reactivity

Antimicrobial Activity

Research indicates that (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors crucial for microbial metabolism. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial enzyme functions.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of thiazole derivatives, (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one was tested against common pathogens. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

The compound also demonstrates promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition.

Research Findings on Anticancer Effects

A detailed investigation into the anticancer effects of related thiazolidinone compounds revealed that those with similar structural characteristics exhibited moderate to strong antiproliferative activity in human leukemia cell lines. Notably, compounds with electron-donating groups at specific positions on the aromatic ring displayed enhanced cytotoxic effects.

Compound Cell Line Tested IC50 Value (µM) Mechanism
5eHL-6015Induces apoptosis
5fK56212DNA intercalation

The proposed mechanisms by which (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : It has potential for intercalating into DNA strands, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest at various stages, leading to increased apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : Formation of the thiazol-4-one core via cyclization of substituted thiosemicarbazides with chloroacetic acid in the presence of sodium acetate (NaOAc) and acetic acid (AcOH) under reflux (~2–4 hours) .
  • Step 2 : Introduction of the (5Z)-configured methylidene group via Knoevenagel condensation using 5-(4-chlorophenyl)furan-2-carbaldehyde under basic conditions (e.g., piperidine catalyst in ethanol) .
  • Key Reagents : Chloroacetic acid, NaOAc, acetic acid, DMF (as solvent), and substituted aldehydes. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to aldehyde) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the (Z)-configuration of the exocyclic double bond (δ ~7.5–8.0 ppm for vinyl protons) and aromatic substituents .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C20_{20}H12_{12}Cl2_{2}N2_{2}O2_{2}S: 422.0 g/mol) .
  • X-ray Diffraction : Single-crystal X-ray analysis to resolve spatial arrangement, particularly the planarity of the thiazol-furan system .

Q. What are the critical factors affecting the compound’s stability during storage and handling?

  • Methodological Answer : Stability is pH- and solvent-dependent:

  • pH Stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the thiazol-4-one ring. Store in neutral buffers (pH 6–7) .
  • Light Sensitivity : The conjugated furan-thiazole system is photosensitive; use amber vials and inert atmospheres (N2_2) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Docking Studies : Use software like MOE or AutoDock to model binding to targets (e.g., COX-2 or EGFR kinases). Focus on the chloro-substituted anilino group and furan’s π-π stacking potential .
  • MD Simulations : Run 100 ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., MCF-7 for anticancer assays) and control compounds (e.g., doxorubicin). Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
  • Meta-Analysis : Compare substituent effects across analogues (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl alters logP and membrane permeability) .

Q. How does the (Z)-configuration influence the compound’s pharmacological profile compared to its (E)-isomer?

  • Methodological Answer :

  • Stereochemical Analysis : Separate isomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare bioactivity. The (Z)-isomer typically shows enhanced binding due to optimal spatial alignment of the chloroanilino and furan groups .
  • Thermodynamic Studies : Measure isomerization kinetics using UV-Vis spectroscopy under varying temperatures. Activation energy (ΔG^\ddagger) correlates with metabolic stability .

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